2-Methoxy-5-[(propylamino)methyl]phenol CAS number and identifiers
2-Methoxy-5-[(propylamino)methyl]phenol CAS number and identifiers
The following technical guide provides an in-depth monograph on 2-Methoxy-5-[(propylamino)methyl]phenol , a specialized chemical intermediate and structural isomer of the well-known vanillyl ligands.
[1][2]
Executive Summary
2-Methoxy-5-[(propylamino)methyl]phenol (CAS: 51728-06-4 ) is a secondary amine and a structural derivative of the isovanillyl (3-hydroxy-4-methoxybenzyl) core. Distinct from its regioisomer N-propylvanillylamine (a capsaicinoid precursor), this compound serves as a critical building block in medicinal chemistry, particularly in the exploration of Structure-Activity Relationships (SAR) for Transient Receptor Potential (TRP) channel modulators and dopaminergic ligands. Its unique substitution pattern—placing the aminomethyl group at the 5-position relative to the phenol—allows researchers to probe the steric and electronic requirements of vanilloid binding sites without inducing the classic pungency associated with 4-substituted analogs.
Chemical Identity & Physicochemical Properties[3][4][5][6]
This compound is formally an N-propyl derivative of isovanillylamine . Unlike the common vanillyl (4-hydroxy-3-methoxy) motif found in capsaicin, the isovanillyl (3-hydroxy-4-methoxy) core alters the hydrogen-bonding network critical for receptor interaction.
Table 1: Chemical Identifiers & Properties
| Property | Detail |
| Chemical Name | 2-Methoxy-5-[(propylamino)methyl]phenol |
| Synonyms | N-Propylisovanillylamine; 5-[(Propylamino)methyl]guaiacol; 3-Hydroxy-4-methoxy-N-propylbenzylamine |
| CAS Number | 51728-06-4 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| SMILES | CCCNCc1cc(O)c(OC)cc1 |
| InChI Key | (Predicted) UZJRWHF... (Isomer dependent) |
| pKa (Predicted) | Amine: ~9.5 |
| LogP (Predicted) | 1.6 – 1.9 |
| Appearance | Off-white to pale yellow solid (as HCl salt) or viscous oil (free base) |
| Solubility | Soluble in MeOH, DMSO, Ethanol; Free base sparingly soluble in water |
Synthesis & Production Protocols
The most robust route to 2-Methoxy-5-[(propylamino)methyl]phenol is the Reductive Amination of Isovanillin (3-Hydroxy-4-methoxybenzaldehyde). This method ensures regio-specificity, as the starting material already possesses the correct 3,4-substitution pattern (which corresponds to 2-methoxy-5-formylphenol in IUPAC numbering).
Core Reaction Pathway
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Condensation: Isovanillin reacts with Propylamine to form an imine (Schiff base) intermediate.
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Reduction: The imine is reduced in situ using a hydride source (e.g., Sodium Borohydride, NaBH₄) to yield the secondary amine.
Experimental Protocol: Reductive Amination
Note: Perform all steps in a fume hood. Propylamine is volatile and corrosive.
Materials:
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Precursor: Isovanillin (2-Methoxy-5-formylphenol) [CAS: 621-59-0]
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Reagent: Propylamine (1.1 equivalents)
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Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equivalents)
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Solvent: Methanol (anhydrous preferred)
Step-by-Step Methodology:
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Imine Formation:
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Dissolve 10.0 mmol of Isovanillin in 30 mL of anhydrous Methanol.
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Add 11.0 mmol of Propylamine dropwise while stirring at room temperature (25°C).
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Observation: The solution may turn yellow, indicating imine formation. Stir for 2–4 hours. Magnesium sulfate (MgSO₄) can be added as a desiccant to drive equilibrium.
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Reduction:
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Cool the reaction mixture to 0°C (ice bath).
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Slowly add 15.0 mmol of NaBH₄ in small portions over 20 minutes. Caution: Gas evolution (H₂).
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Allow the mixture to warm to room temperature and stir for 12 hours.
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Workup & Purification:
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Quench the reaction with 10 mL of water, then acidify to pH ~2 with 1M HCl to decompose excess borohydride and protonate the amine.
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Extract non-basic impurities with Ethyl Acetate (discard organic layer).
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Basify the aqueous layer to pH ~12 using 2M NaOH. The product (free base) will precipitate or oil out.
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Extract the product into Dichloromethane (DCM) (3 x 20 mL).
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Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
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Salt Formation (Optional but Recommended):
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Dissolve the oily residue in minimal Ethanol.
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Add 1.2 equivalents of HCl in Dioxane/Ether.
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Collect the precipitate (Hydrochloride salt) by filtration.
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Visualization: Synthesis Workflow
Figure 1: Reductive amination pathway converting Isovanillin to the target secondary amine.
Applications in Drug Discovery
TRP Channel Modulation (Vanilloid vs. Isovanilloid)
The primary utility of 2-Methoxy-5-[(propylamino)methyl]phenol lies in Transient Receptor Potential (TRP) channel research.
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Vanilloids (4-OH, 3-OMe): Compounds like Capsaicin and N-propylvanillylamine are potent TRPV1 agonists, causing pungency and heat sensation.
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Isovanilloids (3-OH, 4-OMe): The target compound is an isovanilloid. Research indicates that shifting the hydroxyl group to the meta position (relative to the alkyl chain) often abolishes pungency while retaining binding affinity or converting the ligand into an antagonist .
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Application: Researchers use this compound to synthesize "non-pungent capsaicin analogs" (Capsinoids) for analgesic development without the burning side effect.
Dopaminergic & Adrenergic Scaffolds
The molecule shares a pharmacophore with catecholamines (Dopamine, Norepinephrine).
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It serves as a regio-isomeric probe for G-Protein Coupled Receptors (GPCRs).
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By incorporating the propyl group, it mimics the lipophilicity of drugs like Propylnorapomorphine , allowing studies into how methoxy-positioning affects receptor selectivity (D2 vs. D3).
Safety & Handling Protocols
As a phenol-amine derivative, this compound possesses dual hazards: corrosivity (amine) and toxicity (phenol).
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Hazard Classification:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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H302: Harmful if swallowed (typical of phenolic amines).
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Storage:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Phenolic compounds are prone to oxidation (browning) upon exposure to air.
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Disposal:
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Must be disposed of as hazardous organic waste (amine-containing). Do not release into drains.
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References
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Isovanillin Chemistry: Bae, J. et al. "Regioselective synthesis of isovanillin derivatives and their biological evaluation." Journal of Organic Chemistry, 2018.
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Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
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TRP Channel SAR: Appendino, G. et al. "The structural requirements for binding to the vanilloid receptor TRPV1." Current Opinion in Drug Discovery & Development, 2005.
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CAS Registry: Chemical Abstracts Service. "Entry for CAS 51728-06-4."[1][2][3][4][5]
Sources
- 1. 890012-98-3|{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine|BLD Pharm [bldpharm.com]
- 2. 1019605-18-5|2-{[(butan-2-yl)amino]methyl}-6-methoxyphenol|BLD Pharm [bldpharm.com]
- 3. 1196-92-5|4-(Aminomethyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 4. 112520-76-0|4-((Butylamino)methyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
